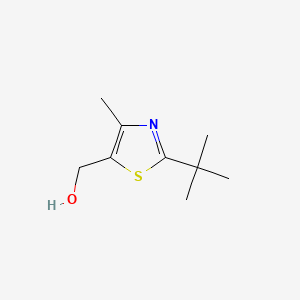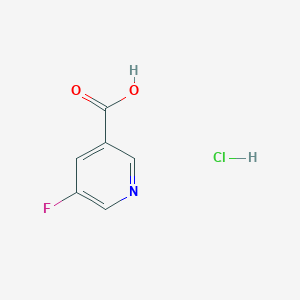
4-Chloro-3-(trifluoromethyl)benzal bromide, 99%
Overview
Description
4-Chloro-3-(trifluoromethyl)benzal bromide, commonly referred to as 4-CMBB, is a synthetic compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 48-50 °C and a boiling point of 166-168 °C. 4-CMBB is a halogenated benzal bromide that is used in a variety of chemical and biological applications due to its reactivity, solubility, and stability.
Mechanism of Action
4-CMBB is a halogenated benzal bromide that is used in a variety of chemical and biological applications. It is a reactive compound that is capable of forming covalent bonds with other molecules, resulting in the formation of new compounds. 4-CMBB is also capable of forming hydrogen bonds with other molecules, resulting in the formation of hydrogen-bonded complexes.
Biochemical and Physiological Effects
4-CMBB has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-CMBB is capable of inhibiting the activity of certain enzymes and has been found to have anti-inflammatory and anti-oxidant properties. In addition, 4-CMBB has been found to have cytotoxic and genotoxic effects on certain cell lines.
Advantages and Limitations for Lab Experiments
4-CMBB has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and is soluble in a variety of solvents. In addition, 4-CMBB is a reactive compound that is capable of forming covalent and hydrogen bonds with other molecules. However, 4-CMBB can be toxic and should be handled with caution in laboratory experiments.
Future Directions
There are several potential future directions for 4-CMBB research. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to explore its potential applications in materials science and nanotechnology. Additionally, further research could be conducted to explore its potential uses in drug design and synthesis. Finally, further research could be conducted to explore its potential uses in biocatalysis and green chemistry.
Synthesis Methods
4-CMBB can be synthesized using a two-step procedure. The first step involves the reaction of 4-chlorobenzaldehyde with bromine in the presence of an acid catalyst to form 4-chloro-3-bromo-benzaldehyde. The second step involves the reaction of the 4-chloro-3-bromo-benzaldehyde with trifluoromethanesulfonic acid in the presence of a base to form the desired product, 4-CMBB.
Scientific Research Applications
4-CMBB has a wide range of applications in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis due to its reactivity and stability. It is also used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In addition, 4-CMBB is used in the synthesis of various metal-organic frameworks (MOFs) used in materials science research.
properties
IUPAC Name |
1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3/c9-7(10)4-1-2-6(11)5(3-4)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGASRRMYSRZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201352 | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzal bromide | |
CAS RN |
1301739-26-3 | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)





![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)





